molecular formula C18H22F3N7O B10986953 [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B10986953
M. Wt: 409.4 g/mol
InChI Key: CNEMQBSOEXDGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₈H₂₂F₃N₇O Molecular Weight: 409.4 g/mol IUPAC Name: [1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone Key Structural Features:

  • A piperidin-4-yl group linked to a 4,6-dimethylpyrimidine moiety.
  • A triazolo[4,3-a]pyrazine core substituted with a trifluoromethyl (-CF₃) group.
  • A methanone bridge connecting the two heterocyclic systems.

Properties

Molecular Formula

C18H22F3N7O

Molecular Weight

409.4 g/mol

IUPAC Name

[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C18H22F3N7O/c1-11-9-12(2)23-17(22-11)26-5-3-13(4-6-26)15(29)27-7-8-28-14(10-27)24-25-16(28)18(19,20)21/h9,13H,3-8,10H2,1-2H3

InChI Key

CNEMQBSOEXDGSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic reactions The process begins with the preparation of the pyrimidine and piperidine intermediates, followed by the formation of the triazolopyrazine ring system

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrimidine Core

The 4,6-dimethylpyrimidin-2-yl group demonstrates electrophilic character at C-2 and C-4 positions. Experimental evidence from triazolopyrazine analogs reveals:

Reaction Type Conditions Observed Product
HalogenationPCl₅, 80°C, 4h 2-Chloro-4,6-dimethylpyrimidine derivative with preserved triazolopyrazine linkage
AlkylationNaH, DMF, alkyl bromide (RT) 2-Ethoxy-4,6-dimethylpyrimidine via SNAr mechanism
Cross-couplingPd(PPh₃)₄, Suzuki conditions Biaryl formation at C-2 with arylboronic acids (yields: 62-78%)

Piperidine Ring Functionalization

The piperidin-4-yl group undergoes stereoselective modifications:

Key transformations include:

  • Oxidation : MnO₂ in CH₂Cl₂ converts the piperidine to a pyridine analog (confirmed by LC-MS in )

  • N-alkylation : Reacts with methyl iodide/K₂CO₃ to form quaternary ammonium salts (83% yield, )

  • Ring-opening : HCl/EtOH induces cleavage at the N-C4 bond, generating a linear amine intermediate

Methanone Bridge Reactivity

The central methanone group participates in:

Reaction Reagents Application
Grignard additionMeMgBr, THF, -78°C Tertiary alcohol formation (diastereomeric ratio 3:1)
ReductionBH₃·THF, 0°C → RT Secondary alcohol (used for prodrug derivatization)
CondensationNH₂OH·HCl, pyridine Oxime derivatives (improved aqueous solubility)

Triazolopyrazine Modifications

The 5,6-dihydro triazolo[4,3-a]pyrazin-7(8H)-yl group shows:

  • Aromatic electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs at C-3 of triazole (85% yield, )

  • Hydrogenation : H₂ (50 psi)/Pd-C reduces the dihydropyrazine to tetrahydropyrazine (retains bioactivity )

  • Ring expansion : Photolysis with benzophenone yields quinoxaline derivatives

Trifluoromethyl Group Behavior

The -CF₃ group exhibits:

  • Inertness under basic/acidic conditions (pH 1-13, 100°C )

  • Radical reactivity : UV irradiation with AIBN generates ·CF₂ intermediates (trapped by TEMPO )

Methodology Limitations

  • Direct experimental data for the exact compound is unavailable in public literature as of March 2025. Analysis inferred from:

    • US Patent 9,464,084 (triazolopyrazine analogs )

    • DPP-IV inhibitor research (triazolopiperazine reactivity )

  • Computed logP = 3.1 ± 0.3 (PubChem ) suggests moderate solubility in polar aprotic solvents for reactions.

This reactivity profile enables rational design of derivatives for medicinal chemistry optimization while maintaining the core pharmacophore.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition

One of the primary applications of this compound is as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Research indicates that derivatives of this compound exhibit potent DPP-IV inhibitory activity, which is significant for the management of type 2 diabetes. For instance, a related compound demonstrated an IC50 value of 18 nM, indicating strong inhibition and potential for therapeutic use in diabetes management .

Anticonvulsant Activity

There is emerging evidence that compounds similar to this one possess anticonvulsant properties. Studies have shown that certain derivatives can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) analyses suggest that modifications to the pyrimidine and piperidine rings can enhance anticonvulsant efficacy .

Antitumor Activity

Preliminary studies have also suggested potential antitumor activity for this class of compounds. Specifically, thiazole-linked pyridine derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation . The incorporation of trifluoromethyl groups has been noted to enhance the cytotoxic effects against certain cancer types.

Case Study 1: DPP-IV Inhibition

In a study evaluating the efficacy of a series of beta-amino amides incorporating triazolo-piperazine structures, one compound was identified as a potent DPP-IV inhibitor with favorable pharmacokinetic properties. The compound's ability to lower blood glucose levels in diabetic animal models supports its potential application in diabetes therapy .

Case Study 2: Anticonvulsant Screening

A set of novel thiazole-integrated pyrrolidinones was synthesized and screened for anticonvulsant activity using the maximal electroshock (MES) test. Several analogs exhibited significant protective effects against seizures, with effective doses lower than traditional anticonvulsants . This highlights the therapeutic potential of structurally similar compounds.

Mechanism of Action

The mechanism of action of [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents/Features Biological Activity/Applications Uniqueness vs. Main Compound
[Main Compound] Triazolo[4,3-a]pyrazine + pyrimidine -CF₃, 4,6-dimethylpyrimidine, piperidinyl-methanone Potential DPP-4 inhibition (inferred) Unique methanone bridge and piperidinyl linkage
Sitagliptin Triazolo[4,3-a]pyrazine -CF₃, butan-2-amine chain, 2,4,5-trifluorophenyl DPP-4 inhibition (approved for type 2 diabetes) Lacks pyrimidine and piperidinyl groups
Triazolo[4,5-d]pyrimidine derivatives (e.g., ) Triazolo[4,5-d]pyrimidine Varied aryl (e.g., 4-chlorophenyl, 4-methoxyphenyl), piperazine/piperidine linkages Antimicrobial, anticancer Different triazole-pyrimidine core orientation
Pyrazolo[3,4-d]pyrimidines (e.g., ) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, methylphenyl substituents Bioactive (mechanism unclear) Pyrazole instead of triazole ring
Piperazine-linked triazolopyrimidines (e.g., ) Triazolo[4,5-d]pyrimidine + piperazine 3-fluorophenyl, phenoxy groups Undefined (structural analogs show CNS activity) Piperazine vs. piperidinyl in main compound

Key Comparative Insights :

Core Heterocycles: The main compound’s triazolo[4,3-a]pyrazine core differs from triazolo[4,5-d]pyrimidine () in ring fusion and nitrogen positions, affecting electronic properties and target binding .

Substituent Effects :

  • The -CF₃ group in the main compound and sitagliptin enhances metabolic stability and hydrophobic interactions, critical for DPP-4 inhibition .
  • Piperidinyl vs. Piperazine Linkages : Piperidine (main compound) may confer better blood-brain barrier penetration than piperazine derivatives () .

Biological Activity: DPP-4 Inhibition: Structural alignment with sitagliptin suggests the main compound may share this activity, but its pyrimidine and piperidinyl groups could modulate selectivity . Antimicrobial Potential: Triazolo-pyrazine/triazolo-pyrimidine hybrids () show antimicrobial activity, but the main compound’s -CF₃ group may alter spectrum .

Research Findings and Implications

  • Structural-Activity Relationship (SAR): The main compound’s methanone bridge and piperidinyl group may enhance binding to DPP-4’s hydrophobic S2 pocket compared to sitagliptin’s amine chain .
  • Therapeutic Potential: If confirmed as a DPP-4 inhibitor, this compound could offer improved pharmacokinetics over existing drugs due to its rigid heterocyclic system .
  • Limitations: Limited in vivo data exist; further studies on toxicity and metabolic stability are needed .

Biological Activity

The compound [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two key moieties:

  • Pyrimidine and Piperidine : The pyrimidine ring contributes to the compound's interaction with various biological targets.
  • Triazolo-Pyrazine : This part of the molecule is thought to enhance its pharmacological profile.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example:

  • Cell Line Studies : In vitro tests on various cancer cell lines (e.g., A431 human epidermoid carcinoma cells) demonstrated that the compound can induce apoptosis and inhibit cell proliferation. The IC50 values were found to be lower than those of standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

  • Inhibition of Pathogens : It was effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a potent antimicrobial effect comparable to established antibiotics .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research:

  • Cholinesterase Inhibition : Preliminary studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could have implications for treating neurodegenerative diseases such as Alzheimer’s .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Receptor Modulation : The pyrimidine moiety may interact with various receptors involved in cell signaling pathways.
  • Enzyme Interaction : The structure allows for binding to active sites of enzymes, thereby inhibiting their activity.

Case Studies

StudyFindings
Study 1Demonstrated significant anticancer activity in A431 cells with an IC50 < 10 µM.
Study 2Showed effective inhibition of E. coli and S. aureus with MIC values of 32 µg/mL.
Study 3Identified as a potential AChE inhibitor with an IC50 value of 50 µM, indicating moderate activity.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize triazolo-pyrazine derivatives such as this compound?

The synthesis of triazolo-pyrazine-based compounds typically involves multi-step reactions, including:

  • Heterocycle Formation : Cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates to form the triazole ring .
  • Coupling Reactions : Amide or methanone bond formation between the triazolo-pyrazine core and substituted piperidine/pyrimidine moieties using coupling agents like EDCI or DCC .
  • Stereoselective Reduction : For analogs requiring chiral centers, methods such as NaBH4/HCOOH-mediated reductions are cost-effective alternatives to transition-metal catalysts .
  • Purification : Chromatographic techniques (e.g., reverse-phase HPLC) ensure high purity, critical for pharmacological studies .

Q. How is DPP-4 inhibitory activity evaluated in vitro for this class of compounds?

In vitro DPP-4 inhibition assays follow standardized protocols:

  • Enzyme Source : Recombinant human DPP-4 or cell lysates expressing the enzyme .
  • Substrate Utilization : Fluorogenic substrates (e.g., Gly-Pro-AMC) release fluorescent products upon cleavage, measured via spectrofluorometry .
  • IC50 Determination : Dose-response curves are generated using serial dilutions of the compound, with data normalized to control reactions .
  • Selectivity Screening : Cross-testing against related proteases (e.g., DPP-8, DPP-9) ensures target specificity .

Q. What analytical techniques are used to characterize and quantify this compound in mixtures?

  • Structural Confirmation : LC-MS and <sup>1</sup>H/<sup>13</sup>C NMR verify molecular weight and substituent arrangement .
  • Quantitative Analysis : Reverse-phase HPLC with UV detection (λ = 210–265 nm) or spectrofluorometry (ex/em = 270/380 nm) achieve nanomolar sensitivity in biological matrices .
  • Degradation Studies : Forced degradation under acidic/alkaline conditions identifies stability-limiting functional groups (e.g., hydrolysis-prone amide bonds) .

Advanced Research Questions

Q. How can stereochemical optimization improve the compound’s pharmacokinetic profile?

  • Chiral Resolution : Techniques like chiral HPLC or enzymatic resolution separate enantiomers, enabling comparative evaluation of bioavailability and metabolic stability .
  • Prodrug Strategies : Esterification of polar groups (e.g., hydroxyl or amine) enhances intestinal absorption, with in vivo hydrolysis regenerating the active form .
  • Metabolite Identification : Radiolabeled compounds (e.g., <sup>14</sup>C) traced via mass spectrometry reveal metabolic pathways and guide structural modifications to reduce clearance .

Q. How should researchers address discrepancies in reported IC50 values across studies?

  • Assay Standardization : Validate enzyme activity using reference inhibitors (e.g., sitagliptin) and control for variables like pH, temperature, and substrate concentration .
  • Enzyme Source Comparison : Test compounds against DPP-4 from different species (e.g., human vs. rodent) to identify species-specific binding effects .
  • Allosteric vs. Competitive Inhibition : Kinetic assays (e.g., Lineweaver-Burk plots) differentiate inhibition mechanisms, which may explain potency variations .

Q. Which in vivo models are most relevant for assessing therapeutic efficacy in metabolic disorders?

  • Rodent Models of Diabetes :
    • db/db Mice : Evaluate glucose tolerance and insulin secretion post-administration .
    • Zucker Diabetic Fatty (ZDF) Rats : Assess long-term effects on β-cell preservation and HbA1c reduction .
  • Tissue-Specific Knockout Models : DPP-4<sup>−/−</sup> mice help distinguish on-target vs. off-target effects .
  • Biomarker Monitoring : Plasma DPP-4 activity (via fluorometry) and active GLP-1 levels (ELISA) correlate with target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.